molecular formula C11H11ClN2 B11896641 8-Chloro-2,4-dimethylquinolin-5-amine CAS No. 67004-49-3

8-Chloro-2,4-dimethylquinolin-5-amine

Cat. No.: B11896641
CAS No.: 67004-49-3
M. Wt: 206.67 g/mol
InChI Key: XWMFVUHSEIRNGG-UHFFFAOYSA-N
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Description

8-Chloro-2,4-dimethylquinolin-5-amine is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,4-dimethylquinolin-5-amine typically involves the chlorination of 2,4-dimethylquinoline followed by amination. One common method is the reaction of 2,4-dimethylquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 8-position. The resulting 8-chloro-2,4-dimethylquinoline is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,4-dimethylquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroquinoline derivatives.

    Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

Scientific Research Applications

8-Chloro-2,4-dimethylquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2,4-dimethylquinolin-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it could inhibit DNA synthesis or disrupt cell membrane integrity, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    8-Chloroquinoline: Similar in structure but lacks the dimethyl groups at the 2 and 4 positions.

    2,4-Dimethylquinoline: Similar but lacks the chlorine atom at the 8-position.

    8-Aminoquinoline: Similar but lacks the chlorine and dimethyl groups.

Uniqueness

8-Chloro-2,4-dimethylquinolin-5-amine is unique due to the presence of both chlorine and dimethyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

CAS No.

67004-49-3

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

8-chloro-2,4-dimethylquinolin-5-amine

InChI

InChI=1S/C11H11ClN2/c1-6-5-7(2)14-11-8(12)3-4-9(13)10(6)11/h3-5H,13H2,1-2H3

InChI Key

XWMFVUHSEIRNGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)N)Cl)C

Origin of Product

United States

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